

An In-depth Technical Guide to the Structural Isomers and Nomenclature of Tribromobenzene

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Compound of Interest

Compound Name: 1,2,3-Tribromobenzene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the three structural isomers of tribromobenzene: **1,2,3-tribromobenzene**, 1,2,4-tribromobenzene, and 1,3,5-tribromobenzene. It covers their nomenclature, key physical and chemical properties, detailed experimental protocols for their synthesis, and spectroscopic data for their characterization.

Introduction to Tribromobenzene Isomers

Tribromobenzenes are a group of halogenated aromatic hydrocarbons with the chemical formula $C_6H_3Br_3$. They consist of a benzene ring substituted with three bromine atoms. The different possible arrangements of these bromine atoms on the benzene ring result in three distinct structural isomers, each with unique physical properties and chemical reactivity.^{[1][2]} These compounds serve as important intermediates in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and advanced materials.^{[3][4]}

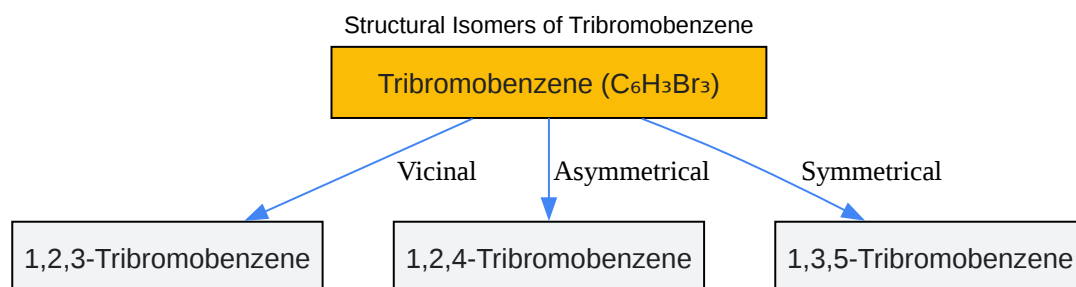
Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature is used to distinguish between the three isomers. The benzene ring is numbered to give the bromine substituents the lowest possible locants.^[3]

- **1,2,3-Tribromobenzene:** Also known as vic-tribromobenzene.

- 1,2,4-Tribromobenzene: An asymmetrical isomer.
- 1,3,5-Tribromobenzene: Also known as sym-tribromobenzene.

Below is a graphical representation of the logical relationship between these isomers.



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Figure 1: Relationship of Tribromobenzene Isomers

Quantitative Data Summary

The physical and chemical properties of the tribromobenzene isomers are summarized in the tables below for easy comparison.

Table 1: General and Physical Properties

Property	1,2,3-Tribromobenzene	1,2,4-Tribromobenzene	1,3,5-Tribromobenzene
Molecular Formula	C ₆ H ₃ Br ₃ [5]	C ₆ H ₃ Br ₃ [3]	C ₆ H ₃ Br ₃ [6]
Molar Mass (g/mol)	314.80[5]	314.80[3]	314.80[6]
CAS Number	608-21-9[1]	615-54-3[1]	626-39-1[1]
Appearance	White to yellow-orange powder/crystal[7]	Colorless to pale yellow crystalline solid[3]	Colorless solid[3]
Melting Point (°C)	86-90[8]	41-43[1]	117-121
Boiling Point (°C)	274-276[1]	271[1]	271[9]
Density (g/cm ³)	2.3 ± 0.1[8]	~2.281	2.1210
Solubility in Water	Practically insoluble[1]	Insoluble[10]	Insoluble[9]
Solubility in Organic Solvents	Soluble in toluene[11]	Soluble in ethanol, ether, and chloroform[3]	Soluble in hot ethanol and acetic acid[9]

Table 2: Spectroscopic Data (NMR Chemical Shifts in ppm)

Isomer	¹ H NMR (CDCl ₃)	¹³ C NMR (CDCl ₃)
1,2,3-Tribromobenzene	δ 7.6 (d, 2H), 7.1 (t, 1H)	δ 135.5, 131.5, 129.0, 124.0
1,2,4-Tribromobenzene	δ 7.8 (d, 1H), 7.5 (dd, 1H), 7.2 (d, 1H)	δ 136.0, 134.0, 131.0, 125.0, 122.0, 119.0
1,3,5-Tribromobenzene	δ 7.7 (s, 3H)	δ 124.0, 135.0

Note: NMR data are approximate and may vary slightly based on solvent and experimental conditions.

Experimental Protocols

Detailed methodologies for the synthesis of each tribromobenzene isomer are provided below.

Synthesis of 1,3,5-Tribromobenzene from 2,4,6-Tribromoaniline

This procedure involves the deamination of 2,4,6-tribromoaniline.

Materials:

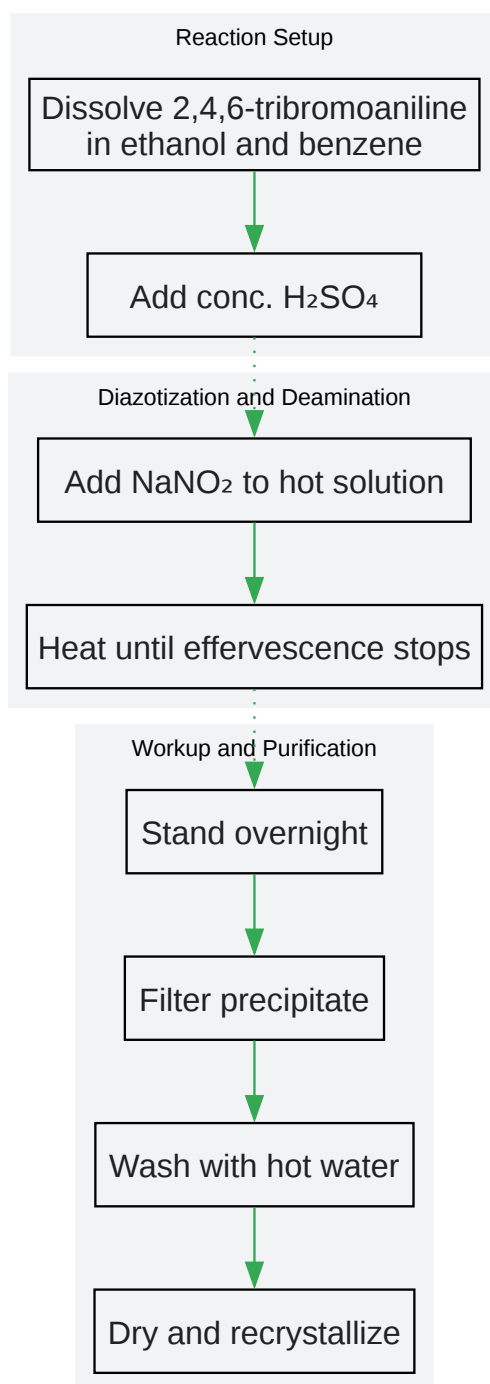
- 2,4,6-tribromoaniline
- Absolute ethanol
- Benzene
- Concentrated sulfuric acid
- Sodium nitrite, finely powdered

Procedure:

- In a suitable reaction vessel, dissolve 50 g of finely powdered 2,4,6-tribromoaniline in 300 ml of absolute ethanol and 75 ml of benzene to ensure complete dissolution.
- Carefully add 20 ml of concentrated sulfuric acid in excess. If a precipitate forms, add more benzene to redissolve it.
- Heat the solution and, while stirring, add 20 g of pure, finely powdered sodium nitrite as rapidly as possible without allowing the reaction to become too violent.
- Continue heating the mixture until the effervescence ceases.
- Allow the mixture to stand overnight.
- Filter the resulting precipitate and wash it with hot water until the washings no longer form a precipitate with barium chloride.

- Dry the product on a porous plate and recrystallize from absolute alcohol to yield colorless prisms of 1,3,5-tribromobenzene.[12]

Synthesis of 1,3,5-Tribromobenzene



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Figure 2: Workflow for 1,3,5-Tribromobenzene Synthesis

Synthesis of 1,2,4-Tribromobenzene via Controlled Bromination

This method involves the electrophilic bromination of 1,4-dibromobenzene.

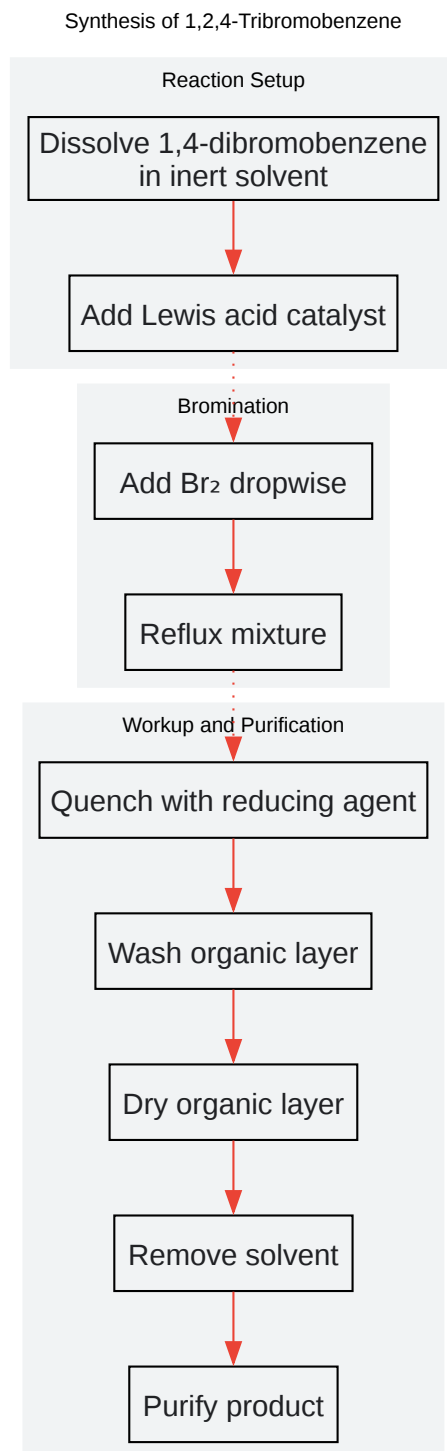
Materials:

- 1,4-dibromobenzene
- Molecular bromine (Br_2)
- Lewis acid catalyst (e.g., anhydrous FeCl_3 or FeBr_3)
- Inert solvent (e.g., dichloromethane or carbon tetrachloride)

Procedure:

- Dissolve 1,4-dibromobenzene in an inert solvent within a reaction flask equipped with a dropping funnel and a reflux condenser.
- Add a catalytic amount of the Lewis acid to the solution.
- Slowly add molecular bromine dropwise from the dropping funnel to the stirred solution. The reaction is exothermic, so maintain temperature control.
- After the addition is complete, reflux the mixture for a specified period to ensure the reaction goes to completion.
- Cool the reaction mixture and quench any remaining bromine with a reducing agent (e.g., sodium bisulfite solution).
- Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4).

- Remove the solvent by rotary evaporation.
- Purify the crude product by recrystallization or column chromatography to obtain 1,2,4-tribromobenzene.[3]



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Figure 3: Workflow for 1,2,4-Tribromobenzene Synthesis

Synthesis of 1,2,3-Tribromobenzene from 4-Nitroaniline

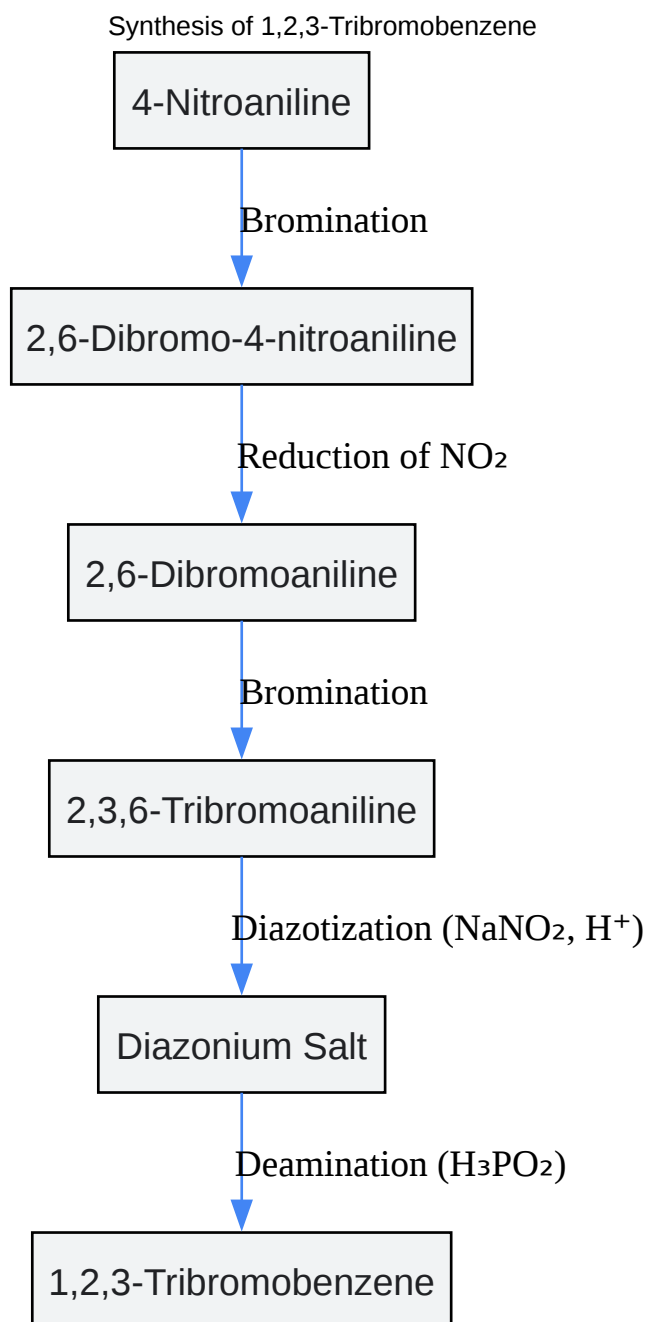
This multi-step synthesis involves bromination, reduction, diazotization, and deamination.

Materials:

- 4-nitroaniline
- Bromine
- Reducing agent (e.g., Sn/HCl)
- Sodium nitrite
- Hypophosphorous acid (H_3PO_2)
- Appropriate solvents

Procedure:

- **Bromination:** Brominate 4-nitroaniline to introduce two bromine atoms at the ortho positions to the amino group, yielding 2,6-dibromo-4-nitroaniline.
- **Reduction:** Reduce the nitro group of 2,6-dibromo-4-nitroaniline to an amino group using a suitable reducing agent (e.g., tin in concentrated hydrochloric acid) to form 2,6-dibromoaniline.
- **Bromination:** Brominate 2,6-dibromoaniline to introduce a third bromine atom, yielding 2,3,6-tribromoaniline.
- **Diazotization:** Convert the amino group of 2,3,6-tribromoaniline to a diazonium salt by treating it with sodium nitrite in a strong acid at low temperatures (0-5 °C).
- **Deamination:** Remove the diazonium group by treatment with hypophosphorous acid (H_3PO_2) to yield **1,2,3-tribromobenzene**.
- Purify the final product using appropriate techniques such as recrystallization or chromatography.



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Figure 4: Synthetic Pathway to **1,2,3-Tribromobenzene**

Conclusion

The three structural isomers of tribromobenzene exhibit distinct properties and require specific synthetic strategies for their preparation. This guide provides essential data and protocols to aid researchers, scientists, and drug development professionals in their work with these versatile chemical compounds. The provided tables offer a quick reference for physical and spectroscopic data, while the detailed experimental protocols and workflows serve as a practical guide for laboratory synthesis.

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